molecular formula C6H10Na4O12P2 B1360141 D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt CAS No. 23784-19-2

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt

Cat. No.: B1360141
CAS No.: 23784-19-2
M. Wt: 428.04 g/mol
InChI Key: MVVGIYXOFMNDCF-GNWSQLALSA-J
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Description

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt: is a chemical compound with the molecular formula C6H14O12P2Na4. It is a derivative of fructose, a simple sugar, and plays a significant role in various biochemical processes, particularly in glycolysis and gluconeogenesis. This compound is often used in scientific research due to its involvement in metabolic pathways and its potential therapeutic applications.

Scientific Research Applications

Chemistry: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is used as a reagent in various chemical reactions and as a standard in analytical chemistry for the quantification of phosphate groups.

Biology: In biological research, this compound is crucial for studying metabolic pathways, particularly glycolysis and gluconeogenesis. It serves as a substrate for enzymes such as aldolase and pyruvate kinase.

Medicine: This compound has potential therapeutic applications, particularly in cardioprotection during ischemic events. It is also being studied for its neuroprotective effects in brain injury.

Industry: In the industrial sector, this compound is used in the production of various biochemical products and as an additive in certain food products for its potential health benefits.

Future Directions

“D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” is being studied as a neuroprotectant for brain injuries . It is essential for glycolysis to occur efficiently and links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks) that catalyze one of the rate-limiting steps of glycolysis .

Biochemical Analysis

Biochemical Properties

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is a key intermediate in the glycolytic pathway. It is formed by the phosphorylation of fructose-6-phosphate by the enzyme phosphofructokinase-1. This compound interacts with several enzymes and proteins, including aldolase, which cleaves it into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. These interactions are crucial for the continuation of glycolysis and subsequent energy production .

Cellular Effects

This compound influences various cellular processes. It plays a pivotal role in cellular metabolism by providing intermediates for the glycolytic pathway. This compound affects cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the production of adenosine triphosphate and phosphocreatine, which are vital for cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key enzymes in the glycolytic pathway. It binds to aldolase, facilitating the cleavage into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. This compound also modulates the activity of phosphofructokinase-1, the rate-limiting enzyme in glycolysis, thereby regulating the flow of glucose through the pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic and must be stored under inert atmosphere at low temperatures to maintain stability. Over time, it may degrade, affecting its efficacy in biochemical assays. Long-term studies have shown that its impact on cellular function can vary, with potential changes in metabolic flux and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, it can enhance cellular energy production and protect against ischemic damage. At high doses, it may exhibit toxic effects, including disruption of cellular metabolism and potential oxidative stress .

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it is cleaved by aldolase into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. It interacts with enzymes such as phosphofructokinase-1 and aldolase, playing a critical role in regulating metabolic flux and energy production .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where glycolysis occurs. The compound’s distribution is essential for maintaining efficient energy production and metabolic balance .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where glycolysis takes place. It may also be directed to specific subcellular compartments through targeting signals and post-translational modifications. This localization is crucial for its activity and function in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of fructose. The process begins with the reaction of fructose with phosphoric acid in the presence of a catalyst. The resulting product is then neutralized with sodium hydroxide to form the tetrasodium salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where fructose is phosphorylated using phosphoric acid. The reaction mixture is then subjected to purification processes such as crystallization and filtration to isolate the desired compound. The final product is dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield other sugar derivatives.

    Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products may include various oxidized sugar derivatives.

    Reduction: Reduced forms of fructose derivatives.

    Substitution: Substituted sugar phosphates with different functional groups.

Comparison with Similar Compounds

    D-Glucose, 6-phosphate: Another phosphorylated sugar involved in glycolysis.

    D-Fructose, 6-phosphate: A precursor in the synthesis of D-Fructose, 1,6-bis(dihydrogen phosphate).

    D-Ribose, 5-phosphate: Involved in the pentose phosphate pathway.

Uniqueness: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is unique due to its specific role in glycolysis and gluconeogenesis. Its ability to act as an allosteric activator of key enzymes sets it apart from other phosphorylated sugars. Additionally, its potential therapeutic applications in cardioprotection and neuroprotection highlight its significance in medical research.

Properties

IUPAC Name

tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGIYXOFMNDCF-GNWSQLALSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Na4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

488-69-7 (Parent)
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

428.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23784-19-2, 38099-82-0
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4)
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Record name D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt
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Record name D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt
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